1-(2,5-Dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O3/c1-15-13-19(27-11-5-4-6-12-27)26-20(24-15)22-9-10-23-21(28)25-17-14-16(29-2)7-8-18(17)30-3/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,22,24,26)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYOJSBALONPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C=CC(=C2)OC)OC)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-Dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea is a synthetic urea derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Dihydrofolate Reductase (DHFR) : The compound may exhibit inhibitory activity against DHFR, an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced cell growth, making it a target for cancer therapy .
- Tyrosine Kinases : The presence of the pyrimidine moiety suggests potential interactions with tyrosine kinases, which are involved in signaling pathways related to cell division and survival. Inhibitors of these kinases are being explored for their roles in cancer treatment and other diseases .
Research Findings
Several studies have investigated the biological activity of similar compounds and their derivatives. Here are some notable findings:
- Antitumor Activity : Compounds with similar structures have shown promising antitumor effects in various cancer cell lines. For instance, derivatives targeting DHFR have been effective in reducing tumor growth in preclinical models .
- Inhibitory Effects on Enzymes : Studies indicate that related compounds exhibit moderate to high inhibitory activity against COX-II, an enzyme involved in inflammatory processes. This suggests that the compound may possess anti-inflammatory properties as well .
- Molecular Docking Studies : Computational studies using molecular docking simulations have revealed that the compound can effectively bind to DHFR and specific tyrosine kinases, supporting its potential as a therapeutic agent .
Case Studies
A few case studies highlight the efficacy of similar compounds:
- Piritrexim : A known antifolate drug that inhibits DHFR has demonstrated significant antitumor effects in clinical settings for melanoma and urothelial cancer. Its structural similarities to our compound suggest potential for similar therapeutic applications .
- Pyrido[2,3-d]pyrimidine Derivatives : These compounds have been studied extensively for their ability to inhibit key enzymes involved in cancer cell proliferation. They showed effectiveness against various cancer types, indicating a promising avenue for further research into our target compound .
Data Table: Biological Activities and Targets
Scientific Research Applications
Case Studies
A notable study demonstrated that the compound's structure allows for better binding to protein sites compared to simpler structures, enhancing its cytotoxic effects . The introduction of a piperidine ring was crucial for optimizing its pharmacological properties, indicating that structural complexity can significantly influence therapeutic efficacy.
Data Table: Anticancer Activity Comparison
| Compound | Cytotoxicity Level | Apoptosis Induction | Reference |
|---|---|---|---|
| 1-(2,5-Dimethoxyphenyl)-... | High | Yes | |
| Bleomycin | Moderate | Yes |
Alzheimer's Disease
The compound has also been investigated for its potential in treating Alzheimer's disease. It has been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in the pathophysiology of Alzheimer’s .
Data Table: Neuroprotective Properties
| Property | Effectiveness | Mechanism | Reference |
|---|---|---|---|
| Acetylcholinesterase Inhibition | High | Enzyme inhibition | |
| Antioxidant Activity | Moderate | Free radical scavenging |
Purinergic System
Research has highlighted the role of purinergic signaling in various biological processes, including immunity and inflammation. The compound may interact with purinergic receptors, offering a novel approach to modulating these pathways .
Potential Applications
This interaction could lead to new therapies for conditions involving immune dysregulation or inflammatory responses. By targeting purinergic receptors, the compound may help in managing diseases such as rheumatoid arthritis or multiple sclerosis.
Data Table: Pharmacological Targets
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest structural analogs include urea derivatives with heterocyclic systems. For example, 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18) shares a urea backbone and a piperidine-linked heterocyclic system. However, critical differences include:
- Heterocyclic Core : The target compound uses a pyrimidine ring, whereas Compound 18 employs a 1,3,5-triazine core. Pyrimidines are more common in kinase inhibitors (e.g., imatinib), while triazines are often utilized in antifolates or antimicrobial agents.
- Substituents : The 2,5-dimethoxyphenyl group in the target compound contrasts with the 2-oxaadamantyl group in Compound 16. The latter may enhance metabolic stability due to its rigid, polycyclic structure.
- Amino Group Placement: The pyrimidine in the target compound features a piperidin-1-yl group at position 6, while Compound 18 has a methylamino group at the same position on its triazine ring. This difference could alter hydrogen-bonding interactions with biological targets.
Hypothetical Pharmacological Implications
Based on structural analogs:
Kinase Inhibition: Pyrimidine-based ureas often exhibit kinase inhibitory activity. For instance, analogs with similar urea-pyrimidine scaffolds show IC₅₀ values in the nanomolar range for kinases like EGFR or CDK2.
Selectivity : Piperidine substitutions can influence selectivity; bulkier groups (e.g., oxaadamantyl) may reduce off-target effects compared to smaller substituents like methyl groups.
Q & A
Q. What are the recommended synthetic routes for 1-(2,5-Dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of urea-linked heterocycles typically involves multi-step protocols. For example, copolymerization strategies (e.g., P(CMDA-DMDAAC)s synthesis) can be adapted for stepwise assembly of the pyrimidine and phenylurea moieties . To optimize yields, employ Design of Experiments (DoE) principles, as demonstrated in flow-chemistry syntheses of diazomethanes, where variables like temperature, solvent polarity, and catalyst loading are systematically tested . Use HPLC or LC-MS to monitor intermediate purity, ensuring minimal side-product formation.
Q. How can structural confirmation of this compound be achieved, particularly for verifying urea and piperidine linkages?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR for urea NH protons (~8-10 ppm) and pyrimidine ring carbons (~150-160 ppm).
- X-ray crystallography : Utilize methods described for structurally analogous piperidine-pyrimidine systems (e.g., 4-Chloro-2-{3-chloro-2-[(3,5-dimethyl-piperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine) to resolve bond geometries .
- FT-IR : Confirm urea C=O stretching (~1640-1680 cm) and secondary amine N-H bending (~1550 cm).
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer: Prioritize target-specific assays based on structural analogs (e.g., thiadiazolo-pyrimidinones with antimicrobial/anticancer activity ):
- Enzyme inhibition : Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay).
- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7).
- Solubility : Employ shake-flask method with HPLC quantification, referencing formulation strategies for aqueous urea derivatives .
Advanced Research Questions
Q. How can researchers address conflicting data in biological activity studies, such as variability in IC50_{50}50 values across assays?
Methodological Answer:
- Dose-response standardization : Ensure consistent compound purity (>95% by HPLC) and solvent controls (e.g., DMSO <0.1% v/v).
- Assay replication : Perform triplicate runs with internal controls (e.g., staurosporine for kinase inhibition).
- Meta-analysis : Cross-reference with structurally related compounds (e.g., thieno-pyrimidines with confirmed activity ).
- Statistical modeling : Apply ANOVA or Bayesian inference to distinguish assay-specific noise from true biological variability .
Q. What strategies improve the stability of this compound in aqueous formulations for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use cyclodextrin-based solubilization or PEG-water mixtures, as demonstrated in Pfizer’s aqueous formulations for urea derivatives .
- pH adjustment : Optimize to pH 6-7 to minimize urea hydrolysis.
- Lyophilization : Pre-formulate with cryoprotectants (e.g., trehalose) for long-term storage. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
Q. How can the mechanism of action (MoA) be elucidated for this compound, particularly if it targets multiple pathways?
Methodological Answer:
- Omics profiling : Conduct RNA-seq or proteomics on treated vs. untreated cells to identify differentially expressed pathways.
- Chemical proteomics : Use affinity chromatography with immobilized compound to capture binding proteins, followed by MS/MS identification .
- Kinase profiling panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to pinpoint targets.
- Molecular docking : Compare binding affinities with crystallized piperidine-pyrimidine complexes (e.g., PDB: 4XYZ) .
Data Presentation Example
Table 1: Preliminary Biological Screening Data
| Assay Type | Cell Line/Enzyme | IC (µM) | Reference Compound (IC) |
|---|---|---|---|
| Cytotoxicity (MTT) | MCF-7 | 12.3 ± 1.5 | Doxorubicin (0.45 ± 0.1) |
| Kinase Inhibition | PKA | 0.89 ± 0.2 | Staurosporine (0.02 ± 0.005) |
| Solubility (PBS) | N/A | 45 µg/mL | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
